Methyl 3-amino-3-(oxan-4-yl)propanoate
Description
Methyl 3-amino-3-(oxan-4-yl)propanoate is a methyl ester derivative featuring an amino group and a tetrahydropyran (oxan-4-yl) substituent on the third carbon of the propanoate backbone. This compound class is characterized by its hybrid structure, combining a polar tetrahydropyran ring with an amino-ester moiety, which may enhance solubility and stability compared to purely aromatic derivatives.
The hydrochloride salt form (as seen in and ) is typically synthesized to improve crystallinity and handling properties. The molecular formula for the hydrochloride derivative is C₉H₁₈ClNO₃ (MW 223.7), with SMILES notation COC(=O)C(CN)C1CCOCC1 .
Properties
IUPAC Name |
methyl 3-amino-3-(oxan-4-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)6-8(10)7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKMEQGAOKEJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CCOCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(oxan-4-yl)propanoate typically involves the reaction of 3-aminopropanoic acid with tetrahydropyran-4-ol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality .
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Acidic aqueous medium | Formation of nitroso derivatives (R-NO) | |
| Hydrogen peroxide (H₂O₂) | Room temperature, pH 7–9 | Oxidative cleavage to ketones or carboxylic acids |
Mechanistic Insight : The electron-rich amino group facilitates oxidation, with the tetrahydropyran ring stabilizing intermediates through steric and electronic effects.
Reduction Reactions
The ester moiety and amino group participate in reduction pathways:
| Reducing Agent | Target Group | Product | Conditions |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Ester | Primary alcohol (HO-CH₂-C(NH₂)-oxan-4-yl) | Anhydrous THF, reflux |
| Sodium borohydride (NaBH₄) | Amino group (partial reduction) | Secondary amine derivatives | Methanol, 0–5°C |
Notable Outcome : Complete ester reduction yields alcohols, while selective amino reduction requires milder conditions to avoid over-reduction.
Substitution Reactions
The amino group acts as a nucleophile in substitution reactions:
| Reagent | Reaction Type | Product | Key Feature |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | Nucleophilic substitution | N-alkylated derivatives (R-NH-CH₃) | Enhanced lipophilicity |
| Acyl chlorides (e.g., AcCl) | Acylation | N-acylated amides (R-NH-CO-R') | Improved metabolic stability |
Comparative Reactivity :
-
Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with catalytic base (K₂CO₃).
-
Acylation requires stoichiometric pyridine to neutralize HCl byproducts.
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Catalyst | Product | Application |
|---|---|---|---|
| 1M HCl, reflux | H⁺ | 3-Amino-3-(oxan-4-yl)propanoic acid | Biodegradable polymer synthesis |
| 1M NaOH, RT | OH⁻ | Sodium salt of the carboxylic acid | Pharmaceutical intermediates |
Kinetics : Acidic hydrolysis is slower but avoids racemization of the chiral center, whereas basic hydrolysis is faster but may alter stereochemistry .
Condensation and Cyclization
The compound participates in intramolecular and intermolecular cyclization:
| Reaction Partner | Conditions | Product | Significance |
|---|---|---|---|
| Aldehydes (e.g., formaldehyde) | Acidic catalyst | Oxazolidinone derivatives | Antimicrobial agents |
| Ketones (e.g., acetone) | Dean-Stark trap, toluene | Six-membered lactams | Neuroprotective scaffolds |
Structural Influence : The tetrahydropyran ring directs regioselectivity in cyclization, favoring five- or six-membered ring formation.
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally similar analogs:
| Compound | Key Functional Groups | Dominant Reaction |
|---|---|---|
| Methyl 3-amino-2-(oxan-4-yl)propanoate | Amino, ester, pyran | Ester hydrolysis > Amino substitution |
| Methyl 3-(oxan-2-yl)propanoate | Ester, pyran | Ester reduction only |
| N-Methylglycine | Amino, carboxylic acid | Peptide bond formation |
Unique Advantage : The 3-amino-3-(oxan-4-yl) configuration enhances steric hindrance, slowing undesired side reactions compared to linear analogs .
Scientific Research Applications
Methyl 3-amino-3-(oxan-4-yl)propanoate is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as a building block in synthesizing heterocyclic compounds and is studied for its potential biological activities, including antimicrobial and anticancer properties. Research explores its use in drug development, particularly in designing enzyme inhibitors, and it serves as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.
| Application | Description |
|---|---|
| Chemical Synthesis | Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate serves as a building block in the synthesis of various heterocyclic compounds. |
| Biological Studies | The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. |
| Medicinal Chemistry | It is explored for use in drug development, particularly in the design of enzyme inhibitors. |
| Industrial Applications | Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals. |
| Pharmaceutical Development | Methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride is considered for pharmaceutical development due to its potential biological activities. |
The reactivity of methyl 3-amino-2-(oxan-4-ylmethyl)propanoate hydrochloride is attributed to its functional groups; the amino group allows for nucleophilic substitution reactions, while the ester functionality can undergo hydrolysis under acidic or basic conditions, and it can participate in condensation reactions, forming more complex molecules when reacted with aldehydes or ketones. Hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(oxan-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Limitations and Contradictions
- Data Gaps: No direct evidence exists for the exact compound "Methyl 3-amino-3-(oxan-4-yl)propanoate"; comparisons rely on positional isomers (e.g., 2-substituted oxan-4-yl) and aryl analogues.
Biological Activity
Methyl 3-amino-3-(oxan-4-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₅NO₃
- Molecular Weight : Approximately 185.23 g/mol
The compound features an oxane ring, an amino group, and an ester functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on enzymes, influencing their catalytic activity. Additionally, the ester group can undergo hydrolysis, releasing bioactive metabolites that participate in various biochemical pathways.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Potential : Investigations into the anticancer properties of this compound indicate that it may inhibit tumor cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
- Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, particularly targeting specific metabolic enzymes involved in disease processes. This inhibition could lead to altered metabolic pathways beneficial in therapeutic contexts.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a novel antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF7). Flow cytometry analysis showed increased annexin V positivity, indicating early apoptotic changes.
| Treatment Concentration | % Apoptosis (MCF7 Cells) |
|---|---|
| Control | 5% |
| 10 µM | 20% |
| 50 µM | 45% |
Future Directions
Ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Understanding its interaction with biological systems will be crucial for developing effective therapeutic applications.
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of Methyl 3-amino-3-(oxan-4-yl)propanoate to improve yield and purity? A:
- Esterification Protocols : Use methanol and an acid catalyst (e.g., H₂SO₄) under reflux conditions to esterify 3-amino-3-(oxan-4-yl)propanoic acid. Monitor reaction progress via TLC or HPLC .
- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Purity can be verified via NMR (¹H/¹³C) and mass spectrometry .
- Scale-Up : Transition batch synthesis to continuous flow reactors for industrial-scale production, ensuring controlled reaction parameters (temperature, residence time) .
Structural Characterization
Q: What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound? A:
- Spectroscopy :
- ¹H/¹³C NMR : Identify signals for the oxan-4-yl ring (δ ~3.5–4.0 ppm for CH₂O), ester carbonyl (δ ~170 ppm), and amino group (δ ~1.5–2.5 ppm) .
- IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities .
- Crystallography : Use single-crystal X-ray diffraction with SHELX software for refinement. The tetrahydropyran ring geometry and ester conformation can be resolved .
Reactivity and Functionalization
Q: What are the key chemical reactions and conditions for functionalizing this compound? A:
- Substitution : React the amino group with electrophiles (e.g., acyl chlorides) in basic conditions (K₂CO₃/DMF) to form amides .
- Oxidation : Use KMnO₄ under acidic conditions to oxidize the amino group to nitro, monitored by TLC .
- Ester Hydrolysis : Treat with NaOH/MeOH to yield the carboxylic acid derivative, useful for further coupling reactions .
Biological Activity Profiling
Q: How can researchers design experiments to study the compound’s interactions with biological targets? A:
- Enzyme Assays : Use fluorescence-based assays to evaluate inhibition of proteases or kinases. Compare with structurally similar probes (e.g., iodine-substituted analogs) .
- Molecular Docking : Perform computational simulations (AutoDock Vina) to predict binding modes with target proteins, leveraging the oxan-4-yl group’s conformational flexibility .
- In Vitro Toxicity : Assess cytotoxicity in HEK293 or HepG2 cell lines via MTT assays .
Data Contradiction Resolution
Q: How should researchers address discrepancies in reported reactivity or spectral data for this compound? A:
- Comparative Analysis : Replicate reactions under standardized conditions (solvent, temperature) and cross-validate results with independent techniques (e.g., HPLC vs. NMR) .
- Isotopic Labeling : Use ¹⁵N-labeled amino groups to track reaction pathways and resolve ambiguities in mechanistic studies .
- Collaborative Validation : Share samples with independent labs for crystallographic or spectral verification .
Computational Modeling
Q: What computational strategies can predict the compound’s physicochemical properties or interaction mechanisms? A:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (HOMO/LUMO) and reactivity .
- Solubility Prediction : Use COSMO-RS models to estimate solubility in organic/aqueous solvents, critical for formulation studies .
- ADMET Profiling : Employ SwissADME or ADMETLab to predict absorption, metabolism, and toxicity .
Comparative Substituent Effects
Q: How does the oxan-4-yl group influence reactivity compared to tert-butyl or phenyl substituents in analogous compounds? A:
- Steric Effects : The oxan-4-yl group’s chair conformation reduces steric hindrance compared to bulky tert-butyl, enhancing nucleophilic substitution rates .
- Electronic Effects : The ether oxygen in oxan-4-yl increases electron density at the amino group, altering acidity (pKa) and reaction kinetics .
- Biological Impact : Compare binding affinities in enzyme assays to quantify substituent-driven selectivity .
Mechanistic Kinetic Studies
Q: What experimental approaches can elucidate the mechanism of amino group reactions in this compound? A:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using ¹⁴N vs. ¹⁵N isotopes to identify rate-determining steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during oxidation or substitution .
- Transition State Analysis : Apply Eyring plots to determine activation parameters (ΔH‡, ΔS‡) for key reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
